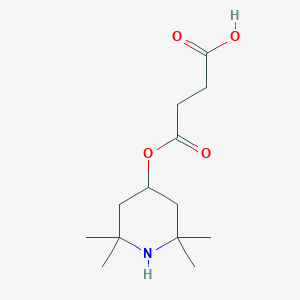
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an oxo group, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butanoic acid derivatives under controlled conditions. One common method includes the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a starting material, which undergoes oxidation and subsequent esterification to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
科学研究应用
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid has several applications in scientific research:
作用机制
The mechanism by which 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid exerts its effects involves its ability to form stable radicals. These radicals can interact with molecular targets, such as enzymes and other proteins, altering their activity and function. The pathways involved often include redox reactions, where the compound acts as an electron donor or acceptor .
相似化合物的比较
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A closely related compound used widely in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) studies.
2,2,6,6-Tetramethylpiperidine: Another similar compound used as a base in organic synthesis and in the preparation of various derivatives.
Uniqueness
What sets 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid apart is its specific structural configuration, which combines the stability of the piperidine ring with the reactivity of the oxo and butanoic acid groups. This unique combination makes it particularly useful in applications requiring both stability and reactivity .
属性
IUPAC Name |
4-oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2)7-9(8-13(3,4)14-12)18-11(17)6-5-10(15)16/h9,14H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDTURWNYDCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














